3-Cyclopropoxy-4-formylbenzoic acid
Description
3-Cyclopropoxy-4-formylbenzoic acid is a substituted benzoic acid derivative characterized by a cyclopropoxy group at the 3-position and a formyl group at the 4-position of the benzene ring. Its molecular structure combines the strained cyclopropane ring, which imparts unique reactivity, and the aldehyde functionality, enabling participation in condensation or nucleophilic addition reactions. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research, where its reactive formyl group facilitates the synthesis of Schiff bases or heterocyclic derivatives . Its cyclopropoxy moiety may enhance metabolic stability compared to linear alkoxy analogs, making it valuable in drug design.
Properties
Molecular Formula |
C11H10O4 |
|---|---|
Molecular Weight |
206.19 g/mol |
IUPAC Name |
3-cyclopropyloxy-4-formylbenzoic acid |
InChI |
InChI=1S/C11H10O4/c12-6-8-2-1-7(11(13)14)5-10(8)15-9-3-4-9/h1-2,5-6,9H,3-4H2,(H,13,14) |
InChI Key |
YEIATIPAVWXERX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C=CC(=C2)C(=O)O)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropoxy-4-formylbenzoic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-formylbenzoic acid with cyclopropyl alcohol in the presence of a suitable catalyst. The reaction typically occurs under mild conditions and may require the use of a dehydrating agent to facilitate the formation of the cyclopropoxy group .
Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired purity level .
Chemical Reactions Analysis
Types of Reactions: 3-Cyclopropoxy-4-formylbenzoic acid undergoes various chemical reactions, including:
Substitution: The cyclopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 3-Cyclopropoxy-4-carboxybenzoic acid.
Reduction: 3-Cyclopropoxy-4-hydroxymethylbenzoic acid.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3-Cyclopropoxy-4-formylbenzoic acid is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving formyl groups. It is also employed in the development of enzyme inhibitors and other bioactive molecules .
Medicine: Its unique structure allows for the exploration of new therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the development of novel catalysts and polymer additives .
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-4-formylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The cyclopropoxy group may enhance the compound’s binding affinity and selectivity for its target .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 3-cyclopropoxy-4-formylbenzoic acid with structurally or functionally related compounds, focusing on physicochemical properties, reactivity, and applications.
Table 1: Comparative Properties of Selected Benzoic Acid Derivatives
*Data from experimental synthesis reports.
Key Findings:
Functional Group Influence on Reactivity :
- The cyclopropoxy group in this compound introduces steric strain, increasing susceptibility to ring-opening reactions compared to methoxy or ethoxy analogs. This property is exploited in targeted drug delivery systems where controlled release is required.
- The formyl group enables nucleophilic additions, contrasting with caffeic acid’s hydroxyl groups, which prioritize antioxidant activity via radical scavenging .
Solubility and Bioavailability :
- This compound exhibits lower water solubility than caffeic acid due to the absence of polar hydroxyl groups. However, its lipophilicity enhances membrane permeability, making it advantageous in prodrug formulations.
Thermal Stability :
- The melting point of this compound (145–148°C) is lower than that of 4-formylbenzoic acid (248–250°C), likely due to reduced crystallinity from the bulky cyclopropoxy substituent.
Applications in Pharmacology :
- Unlike caffeic acid, which is directly used in supplements for its antioxidant properties , this compound serves as a precursor for anticoagulants and kinase inhibitors. Its formyl group is critical for forming imine linkages in bioactive conjugates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
